苄基苄基氨基甲酸酯

描述

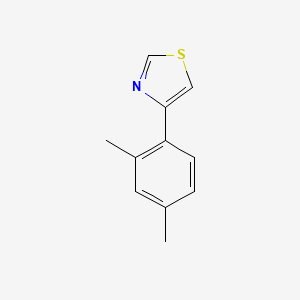

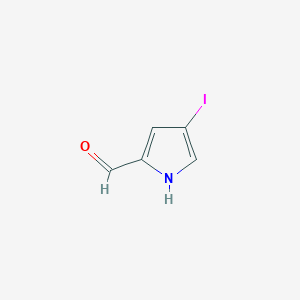

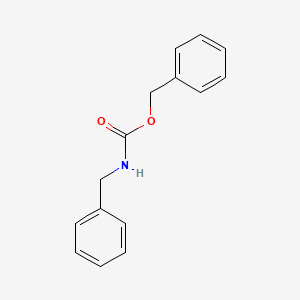

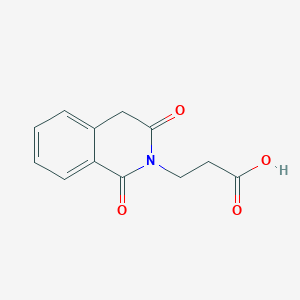

Benzyl benzylcarbamate is a compound with the molecular formula C15H15NO2 . It can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A synthesis of acyl azides in various continuous flow systems is reported . The acyl azide may be subsequently reacted with appropriate nucleophiles to prepare amines, carbamates, and amides within a fully integrated multi-step process in high yields .Molecular Structure Analysis

The molecular weight of Benzyl benzylcarbamate is 241.28 g/mol . The InChIKey is ILKFHZRKLTWFKR-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl benzylcarbamate has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass is 241.110278721 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 18 .科学研究应用

超分子化学应用

- 苯-1,3,5-三甲酰胺 (BTA),在化学上与苄基氨基甲酸酯相关,自 1915 年首次合成以来,在各个科学学科中显示出显着的重要性。它们的简单结构和自组装成纳米级棒状结构(由三倍氢键稳定)的特点已导致它们在纳米技术、聚合物加工和生物医学应用中的应用。BTA 的多价性推动了它们的生物医学应用,标志着 BTA 的首次商业出现,在适应性应用中具有广阔的前景 (Cantekin、de Greef 和 Palmans,2012)。

生物医学领域应用

- 苯并呋喃衍生物,由于其生物活性谱而具有不同的结构,但具有很强的抗肿瘤、抗菌、抗氧化和抗病毒活性。具有抗丙型肝炎病毒活性的新型苯并呋喃化合物的发现突出了它们作为治疗药物的潜力。已经开发出构建苯并呋喃环的创新方法,有助于合成复杂的苯并呋喃化合物,作为潜在的天然药物先导 (Miao 等,2019)。

抗菌剂

- 苯并呋喃及其衍生物已被确定为抗菌剂的合适结构。苯并呋喃衍生物广泛存在于天然和合成化合物中,已显示出广泛的生物学和药理学应用。一些衍生物已用于治疗皮肤病,如癌症或牛皮癣,表明苯并呋喃独特的结构特征和生物活性使其成为药物发现中的特权结构 (Hiremathad 等,2015)。

材料科学应用

- 苯扎氯铵 (BAC),虽然不是苄基氨基甲酸酯,但因其广谱抗菌特性而相关。BAC 对细菌、真菌和病毒的广泛应用已导致它们在消费品中的使用,创造出可能对多种化合物产生交叉耐药性的微生物表型环境。这篇综述强调了与 BAC 普遍使用相关的潜在风险和监管考虑因素,突出了其应用中收益和风险之间的平衡 (Pereira 和 Tagkopoulos,2019)。

安全和危害

未来方向

Benzyl carbamate is a versatile compound with a wide range of applications in medicinal chemistry. It is used as a peptide bond surrogate due to its chemical stability and capability to permeate cell membranes . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

属性

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzylcarbamate | |

CAS RN |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)